molecular formula C7H2F2IN B14872908 3,6-Difluoro-2-iodobenzonitrile

3,6-Difluoro-2-iodobenzonitrile

Cat. No.: B14872908
M. Wt: 265.00 g/mol
InChI Key: XHNONVHCANPDHW-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN It is a derivative of benzonitrile, where the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-iodobenzonitrile can be synthesized through several methods, one of which involves the iodination of 3,6-difluorobenzonitrile. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired substitution.

Another method involves the Suzuki-Miyaura coupling reaction, where 3,6-difluorobenzonitrile is reacted with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Coupling Reactions: Products are often biaryl compounds.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

3,6-Difluoro-2-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism of action would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzonitrile: Lacks the iodine substituent, leading to different reactivity and applications.

    3,5-Difluoro-2-iodobenzonitrile: Similar structure but different substitution pattern, affecting its chemical properties.

    2-Iodo-4,6-difluorobenzonitrile: Another isomer with distinct reactivity.

Uniqueness

3,6-Difluoro-2-iodobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex molecules and in applications where precise control over reactivity is required.

Properties

Molecular Formula

C7H2F2IN

Molecular Weight

265.00 g/mol

IUPAC Name

3,6-difluoro-2-iodobenzonitrile

InChI

InChI=1S/C7H2F2IN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H

InChI Key

XHNONVHCANPDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)I)F

Origin of Product

United States

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